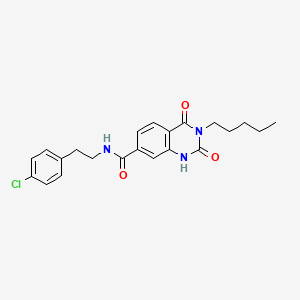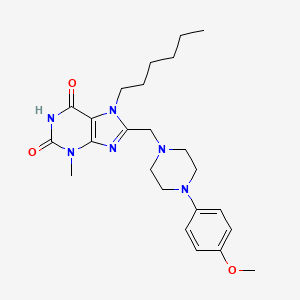![molecular formula C22H22ClN3O3 B2434827 1-(4-chlorophényl)-N-(2,3-diméthoxyphényl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-09-5](/img/structure/B2434827.png)
1-(4-chlorophényl)-N-(2,3-diméthoxyphényl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a dihydropyrrolo[1,2-a]pyrazine core
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,3-dimethoxyaniline to form an intermediate Schiff base, which is then cyclized with a suitable reagent to form the dihydropyrrolo[1,2-a]pyrazine core.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the proliferation of cancer cells. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide include other dihydropyrrolo[1,2-a]pyrazine derivatives and triazoloquinoxaline derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDDCZGVQCNZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,9-trimethyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434745.png)



![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2434751.png)



![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone](/img/structure/B2434763.png)
![2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2434765.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2434767.png)
